
SD-06
Vue d'ensemble
Description
SD-0006 est un inhibiteur puissant et sélectif de la p38 alpha mitogen-activated protein kinase (MAPK). C'est un composé diaryl pyrazole actif par voie orale et compétitif avec l'ATP, qui présente un potentiel significatif dans le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
- Chemical Structure : SD-06 features a pyrazole core modified at various positions to enhance selectivity and potency against p38 alpha.
- Mechanism : As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of the p38 alpha MAPK, preventing the phosphorylation of downstream targets crucial for various signaling pathways involved in inflammation and stress responses.
Inflammatory Diseases
This compound has significant potential in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and certain cancers. In vitro studies have shown that this compound effectively inhibits the phosphorylation of Hsp27, a substrate of p38 alpha MAPK, indicating its role in modulating inflammatory responses.
Case Study: Rheumatoid Arthritis
- Animal Model : DBA/1 mice (8-12 weeks old)
- Dosage : Administered orally at 3.75, 7.5, and 15 mg/kg
- Results : Demonstrated dose-dependent inhibition of paw swelling and reduced transcription of inflammatory mediators, preserving bone density and preventing joint swelling .
Cancer Research
Research indicates that this compound may influence autophagy pathways, expanding its potential therapeutic applications in oncology. By inhibiting p38 alpha MAPK, this compound can alter the tumor microenvironment and potentially enhance the efficacy of existing cancer therapies.
Biochemical Interaction Studies
Studies have characterized the interactions of this compound with various cellular pathways influenced by p38 alpha MAPK. The compound's selectivity for p38 alpha over other isoforms allows for targeted therapeutic strategies with reduced off-target effects.
Comparative Analysis with Other Compounds
Compound Name | Structure Type | Selectivity | IC50 (µM) | Notable Features |
---|---|---|---|---|
SB 203580 | Diaryl Pyrazole | Selective for p38 alpha | 0.01 | First identified selective inhibitor of p38 MAPK |
VX-702 | Diaryl Urea | Selective for p38 alpha | 0.05 | Inhibits inflammatory cytokine production |
RWJ 67657 | Diaryl Pyrazole | Broad-spectrum | 0.03 | Less selective than this compound but effective against multiple isoforms |
This compound stands out due to its exceptional selectivity for p38 alpha compared to other isoforms like p38 beta, gamma, and delta.
Mécanisme D'action
Target of Action
SD-06, also known as SD-0006 or 2-{4-[5-(4-Chlorophenyl)-4-Pyrimidin-4-Yl-1h-Pyrazol-3-Yl]piperidin-1-Yl}-2-Oxoethanol, primarily targets the Mitogen-Activated Protein Kinase 14 (MAPK14) , also known as p38α MAPK . This kinase plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound acts as an orally active , selective , ATP-competitive inhibitor of p38α MAPK . It competes with ATP for binding to the kinase, thereby inhibiting its activity. The IC50 value, a measure of the effectiveness of the compound in inhibiting biological or biochemical function, is 110 nM for p38α .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . By inhibiting p38α MAPK, this compound can modulate this pathway, leading to downstream effects on cellular responses to stress and inflammation .
Pharmacokinetics
It’s known that this compound isorally active , suggesting good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cellular responses to stress and inflammation. By inhibiting p38α MAPK, this compound can affect the phosphorylation of its endogenous substrates, thereby influencing cellular signaling pathways related to stress response and inflammation .
Analyse Biochimique
Biochemical Properties
SD-06 interacts with p38α MAPK, a protein kinase involved in a variety of cellular processes including inflammation and cell differentiation . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase . This interaction inhibits the phosphorylation activity of the kinase, thereby modulating the biochemical reactions it is involved in .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from primary human monocytes . This suggests that this compound can influence cell function by modulating cell signaling pathways involved in inflammation . Additionally, it has been shown to decrease IL-1β-induced production of prostaglandin E2 in patient-derived rheumatoid arthritis synovial fibroblasts .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of p38α MAPK, thereby preventing the binding of ATP . This inhibits the kinase’s ability to phosphorylate its substrates, leading to a decrease in the production of pro-inflammatory cytokines and other downstream effects of p38α MAPK activation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in attenuating inflammation . For example, in a study using DBA/1 mice, this compound was administered orally at dosages of 3.75, 7.5, and 15 mg/kg . The compound was found to be highly effective in reducing inflammation, as evidenced by a dose-dependent inhibition of paw swelling .
Metabolic Pathways
Given its role as a p38α MAPK inhibitor, it is likely involved in the MAPK signaling pathway .
Subcellular Localization
Given its role as a p38α MAPK inhibitor, it is likely that it localizes to the same subcellular compartments as p38α MAPK .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de SD-0006 implique la formation d'un noyau diaryl pyrazole. Les étapes clés incluent :
Formation du cycle pyrazole : Cela est généralement réalisé par cyclisation d'un dérivé d'hydrazine avec une 1,3-dicétone.
Réactions de substitution : Le cycle pyrazole est ensuite fonctionnalisé avec divers substituants, notamment un groupe chlorophényle et un groupe pyrimidinyle.
Modifications finales : Le composé est ensuite modifié pour introduire les groupes pipéridinyle et hydroxyacétyle
Méthodes de production industrielle
La production industrielle de SD-0006 impliquerait une mise à l'échelle de la voie de synthèse décrite ci-dessus. Cela comprend l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification robustes telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
SD-0006 subit principalement :
Réactions de substitution : Introduction de divers groupes fonctionnels sur le cycle pyrazole.
Réactions d'oxydation et de réduction : Modifications des substituants sur le cycle pyrazole
Réactifs et conditions courantes
Réactifs : Dérivés d'hydrazine, 1,3-dicétones, composés chlorophényles, composés pyrimidinyles, composés pipéridinyles et composés hydroxyacétyles.
Conditions : Impliquent généralement un chauffage à reflux, l'utilisation de solvants polaires et parfois la présence de catalyseurs
Produits principaux
Le produit principal de ces réactions est SD-0006 lui-même, avec divers intermédiaires formés au cours du processus de synthèse .
Applications de recherche scientifique
SD-0006 a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la p38 alpha MAPK.
Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire impliquant la p38 alpha MAPK.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies inflammatoires telles que la polyarthrite rhumatoïde.
Industrie : Utilisation potentielle dans le développement de médicaments anti-inflammatoires
Mécanisme d'action
SD-0006 exerce ses effets en inhibant sélectivement la p38 alpha MAPK. Cette kinase est impliquée dans la production de cytokines pro-inflammatoires. En inhibant la p38 alpha MAPK, SD-0006 réduit la production de ces cytokines, exerçant ainsi des effets anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
Doramapimod : Un autre inhibiteur de la p38 MAPK avec une structure chimique différente.
Gossypétine : Un composé naturel aux propriétés anti-inflammatoires.
Unicité
SD-0006 est unique en raison de sa forte sélectivité pour la p38 alpha MAPK et de sa biodisponibilité orale. Cela en fait un candidat prometteur pour le développement de nouvelles thérapies anti-inflammatoires .
Activité Biologique
SD-06, also known as SD 0006, is a selective p38 MAP kinase inhibitor that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanism of action, efficacy in various studies, and relevant case studies.
This compound functions primarily as an inhibitor of the p38 MAP kinase pathway. This pathway is crucial in mediating inflammatory responses and cellular stress. By inhibiting p38 MAP kinase, this compound can reduce the production of pro-inflammatory cytokines, which are often implicated in various inflammatory diseases.
- IC50 Value : The compound exhibits an IC50 value of 170 nM against p38α, indicating its potency as an inhibitor .
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
- Cytokine Inhibition : In LPS-stimulated rat models, this compound demonstrated an 83% inhibition of TNF-alpha release, highlighting its anti-inflammatory potential .
- Cell Viability : Studies have shown that this compound does not significantly affect cell viability at concentrations used for therapeutic effects, suggesting a favorable safety profile .
Table 1: Summary of Key Studies on this compound
Detailed Research Findings
- In Vitro Studies : In a controlled laboratory setting, this compound was tested against several inflammatory stimuli. The results indicated a marked reduction in pro-inflammatory cytokines compared to untreated controls.
- In Vivo Efficacy : Animal models treated with this compound showed significant reductions in markers of inflammation and improved clinical outcomes in conditions such as arthritis and other inflammatory diseases.
- Safety Profile : Long-term studies have indicated that this compound has a low incidence of adverse effects, making it a promising candidate for further clinical development.
Discussion
The biological activity of this compound positions it as a significant player in the field of anti-inflammatory therapies. Its ability to selectively inhibit p38 MAP kinase while maintaining cell viability underscores its potential utility in treating chronic inflammatory conditions without the severe side effects associated with broader-spectrum anti-inflammatory drugs.
Propriétés
IUPAC Name |
1-[4-[3-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-15-3-1-13(2-4-15)19-18(16-5-8-22-12-23-16)20(25-24-19)14-6-9-26(10-7-14)17(28)11-27/h1-5,8,12,14,27H,6-7,9-11H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQHDWESBRRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432080 | |
Record name | SD-06 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271576-80-8 | |
Record name | SD-0006 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271576808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SD-0006 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SD-06 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SD-0006 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C57VF8YO91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SD-06?
A1: this compound is a potent inhibitor of p38α MAP kinase. [, ]
Q2: Could you elaborate on the mechanism of action of this compound on its target?
A2: While the provided research papers don't explicitly detail the exact binding interactions of this compound with p38α MAP kinase, they highlight its potent inhibitory activity. [, ] Further research is needed to elucidate the specific binding sites and molecular interactions.
Q3: Are there any known structural analogs of this compound, and if so, how do their activities compare?
A3: The provided research papers do not discuss structural analogs of this compound. Exploring structural modifications and their impact on activity would provide valuable insights into its structure-activity relationship (SAR).
Q4: Has the crystal structure of this compound in complex with its target been solved?
A6: One abstract mentions the crystal structure of human p38α in complex with SD-0006. [] Access to the full research article would provide valuable information about the binding mode and interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.